(R)-3-(4-propylmorpholin-2-yl)phenol, also known as PF-219,061, was a drug candidate under development by Pfizer as a selective agonist for the dopamine D3 receptor Wikipedia: . Dopamine D3 receptors are a type of G protein-coupled receptor found in the central nervous system and play a role in various functions, including reward, cognition, and emotion regulation NCBI.
The main area of scientific research for (R)-3-(4-propylmorpholin-2-yl)phenol focused on its potential as a treatment for female sexual dysfunction (FSD) Wikipedia: . FSD is a common condition characterized by difficulties with sexual desire, arousal, orgasm, or satisfaction. Dopamine signaling is believed to be involved in sexual function, and D3 receptors specifically have been implicated in female sexual response [Brioni & Moreland, 2006].
Another area of research focused on the intranasal delivery of (R)-3-(4-propylmorpholin-2-yl)phenol. Oral bioavailability of the drug was found to be low in animal studies [Attkins et al., 2009]. Researchers investigated intranasal administration as a way to bypass first-pass metabolism in the liver and potentially improve drug exposure [Attkins et al., 2009]. Pre-clinical studies showed promising results for intranasal delivery, with higher bioavailability compared to oral administration [Attkins et al., 2009].
(R)-3-(4-propylmorpholin-2-yl)phenol is a chemical compound characterized by its unique structure, which includes a phenolic group and a morpholine moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 221.3 g/mol. The compound appears as a white fine powder and is soluble in organic solvents, making it suitable for various applications in chemical synthesis and biological research. The presence of the morpholine group contributes to its potential biological activity and interaction with various biological systems.
These reactions enable the compound to be utilized in synthesizing more complex molecules or modifying its properties for specific applications.
Several methods have been developed for synthesizing (R)-3-(4-propylmorpholin-2-yl)phenol:
These methods highlight the versatility in creating this compound for research and industrial purposes.
(R)-3-(4-propylmorpholin-2-yl)phenol has several applications across different fields:
Interaction studies involving (R)-3-(4-propylmorpholin-2-yl)phenol focus on its binding affinity with biological targets:
Understanding these interactions is crucial for evaluating the compound's efficacy and safety in potential applications.
Several compounds share structural similarities with (R)-3-(4-propylmorpholin-2-yl)phenol. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(4-propylmorpholin-2-yl)phenol | CHNO | Similar structure but lacks chirality |
3-(4-methylmorpholin-2-yl)phenol | CHNO | Methyl group instead of propyl; different activity |
3-(4-benzylmorpholin-2-yl)phenol | CHNO | Benzyl substitution increases lipophilicity |
The presence of the propyl group in (R)-3-(4-propylmorpholin-2-yl)phenol distinguishes it from these similar compounds, potentially affecting its solubility, biological activity, and interaction profiles.